
3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one typically involves a multi-step process. One common method is the condensation reaction between 4-chlorobenzaldehyde and 1-methyl-4-piperidone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring with two 4-chlorobenzylidene substituents at the 3 and 5 positions. The molecular formula is C18H18ClN and it is synthesized through the condensation reaction of p-chlorobenzaldehyde with 1-methyl-4-piperidone, resulting in the elimination of water. The synthesis can be represented as follows:
Anticancer Research
Biological Activity : Research indicates that 3,5-bis(4-chlorobenzylidene)-1-methylpiperidin-4-one exhibits potent cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells. Its mechanism of action involves the inhibition of the 20S proteasome, which is crucial for regulating protein degradation in cancer cells.
Case Study: Cytotoxicity Evaluation
A study conducted on the compound's efficacy revealed the following GI50 values against different cancer cell lines:
Cell Line | GI50 (μM) |
---|---|
HeLa | 0.15 |
HCT116 | 0.28 |
These results suggest that the compound has a strong potential as an anticancer agent due to its low concentration required to inhibit cell growth.
Antimicrobial Properties
In addition to its anticancer applications, this compound has been explored for its antimicrobial properties. Its analogs have shown effectiveness against various bacterial strains, indicating a broader spectrum of biological activity.
Comparative Analysis of Structural Analogues
The structural similarities between this compound and its analogues can influence their biological activities. A comparative analysis is presented below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3,5-Bis(2-chlorobenzylidene)-1-methylpiperidin-4-one | Similar piperidine core with different substituents | Potentially different biological activity profiles |
3-Hydroxy-5-(4-chlorobenzylidene)-1-methylpiperidin-4-one | Hydroxyl group addition | Enhanced solubility and possibly altered activity |
3,5-Bis(phenylidene)-1-methylpiperidin-4-one | Lacks chlorine substituents | May exhibit distinct chemical reactivity |
Mechanistic Studies
Mechanistic studies utilizing in silico docking have elucidated the binding affinity of this compound to various biological targets. These studies help in understanding how the compound interacts at a molecular level, influencing cell signaling pathways associated with cancer progression.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one involves its interaction with cellular targets that regulate cell growth and apoptosis. The compound is known to inhibit key enzymes and signaling pathways involved in cancer cell proliferation. For instance, it can interfere with the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(4-chlorobenzylidene)-4-piperidone
- 3,5-Bis(4-methoxybenzylidene)-1-methylpiperidin-4-one
- 3,5-Bis(4-nitrobenzylidene)-1-methylpiperidin-4-one
Uniqueness
Compared to similar compounds, 3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one exhibits unique structural features that enhance its biological activity. The presence of chlorobenzylidene groups contributes to its higher potency and selectivity against cancer cells. Additionally, the methyl group on the piperidine ring can influence the compound’s pharmacokinetic properties, potentially improving its bioavailability and stability .
Biological Activity
3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one is an organic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H16Cl2NO. The compound features a piperidine ring with two 4-chlorobenzylidene substituents at the 3 and 5 positions. Its conformation is stabilized by weak intermolecular interactions, such as hydrogen bonds, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves a condensation reaction between p-chlorobenzaldehyde and 1-methyl-4-piperidone, resulting in the elimination of water. This reaction can be represented as follows:
Purification is often achieved through recrystallization techniques using solvents like ethanol or acetonitrile.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating efficacy in inhibiting cell proliferation and inducing apoptosis. The compound's structure allows it to interact effectively with biological targets involved in cancer progression, potentially influencing key cell signaling pathways .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 15 | Induction of apoptosis |
MCF-7 (Breast) | 20 | Inhibition of proliferation |
HeLa (Cervical) | 18 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, analogs of this compound have been explored for their antimicrobial effects. Studies suggest that these compounds possess broad-spectrum activity against various bacterial and fungal strains, making them potential candidates for antibiotic development .
Table 2: Antimicrobial Activity Against Common Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.
- Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in cancer cells, preventing further proliferation.
- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies
Several studies have documented the biological activity of this compound:
- Study on A549 Cells : A study demonstrated that treatment with the compound significantly reduced cell viability and induced apoptosis through caspase activation and increased reactive oxygen species (ROS) production .
- Antimicrobial Screening : Another study evaluated the antimicrobial properties against clinical isolates and found promising results, particularly against drug-resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for 3,5-bis(4-chlorobenzylidene)-1-methylpiperidin-4-one, and what key parameters influence yield and purity?
The compound is synthesized via Claisen-Schmidt condensation between 4-chlorobenzaldehyde and 1-methyl-4-piperidone in HCl-saturated glacial acetic acid under reflux for 48 hours. Post-reaction, the product is neutralized with K₂CO₃, extracted with ethyl acetate, dried, and recrystallized from ethanol/acetonitrile (yield: 87%). Key parameters include:
- Molar ratio : 2:1 (aldehyde:piperidone) ensures complete bis-alkylation.
- Acid concentration : Excess HCl gas enhances protonation of the carbonyl, promoting enolate formation.
- Reaction time : Prolonged reflux (2 days) maximizes conjugation and reduces byproducts.
Characterization involves ¹H/¹³C NMR , melting point (442 K), and X-ray crystallography .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- ¹H NMR : Identifies aromatic protons (δ 7.62–7.79 ppm for chlorobenzylidene) and piperidinyl protons (δ 4.12 ppm for N-CH₂).
- ¹³C NMR : Confirms carbonyl (C=O) at ~200 ppm and aromatic carbons.
- Mass spectrometry (EI) : Base peak at m/z 115 (piperidinyl fragment) and molecular ion at m/z 358.25 (C₂₀H₁₇Cl₂NO).
- X-ray diffraction : Resolves crystal packing and conformation (R-factor: 0.034) .
Q. How is the purity of the compound validated post-synthesis?
- Melting point analysis : Sharp melting range (e.g., 442 K) indicates high crystallinity.
- Thin-layer chromatography (TLC) : Rf = 0.40 (CHCl₃/Et₂O, 2:1) confirms homogeneity.
- Elemental analysis : Matches calculated C/H/N values (e.g., C: 61.32% observed vs. 61.22% calculated) .
Q. What solvent systems are optimal for recrystallization?
Ethanol/acetonitrile (1:1) is ideal due to the compound’s moderate polarity. Recrystallization at 4°C yields yellow plates suitable for single-crystal X-ray studies (0.23 × 0.18 × 0.08 mm) .
Q. How does the compound’s stability vary under different storage conditions?
- Short-term : Stable in dark, dry environments (≤30°C) for 6 months.
- Long-term : Degrades in DMSO (>1 week) due to moisture absorption; store desiccated at -20°C .
Advanced Research Questions
Q. How does the molecular conformation influence intermolecular interactions and crystal packing?
The central piperidin-4-one ring adopts a flattened boat conformation , with N1 and C4 deviating from the plane by -0.723(1) Å and -0.205(1) Å, respectively. This conformation allows:
- Weak C–H∙∙∙O hydrogen bonds (2.42–2.58 Å) between piperidinyl H and carbonyl O, forming inversion dimers.
- C–H∙∙∙π interactions (3.45 Å) between aromatic rings, stabilizing stacks along the a-axis.
Refinement using SHELXL-97 (R = 0.034) and Hirshfeld surface analysis confirm these interactions .
Q. How do structural modifications at the N-position affect antitumor activity?
N-substitution with groups like fluorobenzylidene or tetramethylpyridinyl alters:
- Electron density : Electron-withdrawing groups (e.g., -CF₃) enhance cytotoxicity by increasing electrophilicity.
- Steric effects : Bulky substituents (e.g., 2,3,4-trimethoxybenzylidene) reduce membrane permeability.
In vitro assays (e.g., MTT against MCF-7 cells) show IC₅₀ values ranging from 2.8 µM (fluorinated derivatives) to >10 µM (methoxy derivatives). SAR studies recommend optimizing substituent polarity and planarity .
Q. What methodologies resolve contradictions in spectroscopic or crystallographic data?
- Dynamic NMR : Detects tautomerism or conformational exchange in solution (e.g., enol-keto equilibria).
- High-resolution mass spectrometry (HRMS) : Resolves ambiguous molecular ions (e.g., m/z 358.25 vs. 359.25 for isotopic Cl).
- Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning in X-ray datasets .
Q. How is the compound’s two-photon absorption (TPA) cross-section quantified for photodynamic therapy applications?
- Z-scan technique : Measures nonlinear absorption using femtosecond lasers (λ = 800 nm).
- TPA cross-section (σ₂) : Calculated via σ₂ = (β × hν × N_A) / (10⁻³⁵ × F²), where β = nonlinear absorption coefficient. Reported σ₂ values reach 120 GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹), making it suitable for deep-tissue imaging .
Q. What experimental designs validate its mechanism of action in cancer cells?
Properties
Molecular Formula |
C20H17Cl2NO |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis[(4-chlorophenyl)methylidene]-1-methylpiperidin-4-one |
InChI |
InChI=1S/C20H17Cl2NO/c1-23-12-16(10-14-2-6-18(21)7-3-14)20(24)17(13-23)11-15-4-8-19(22)9-5-15/h2-11H,12-13H2,1H3/b16-10+,17-11+ |
InChI Key |
BNQZONUOANLYOV-OTYYAQKOSA-N |
Isomeric SMILES |
CN1C/C(=C\C2=CC=C(C=C2)Cl)/C(=O)/C(=C/C3=CC=C(C=C3)Cl)/C1 |
Canonical SMILES |
CN1CC(=CC2=CC=C(C=C2)Cl)C(=O)C(=CC3=CC=C(C=C3)Cl)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.